molecular formula C9H15NO4 B131719 1-Boc-L-azetidine-2-carboxylic acid CAS No. 51077-14-6

1-Boc-L-azetidine-2-carboxylic acid

Cat. No.: B131719
CAS No.: 51077-14-6
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-LURJTMIESA-N
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Description

1-Boc-L-azetidine-2-carboxylic acid (CAS: 51077-14-6) is a chiral azetidine derivative with a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a carboxylic acid substituent at the 2-position of the four-membered azetidine ring. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 201.22 g/mol . The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in peptide synthesis, medicinal chemistry, and asymmetric catalysis. It is synthesized via Boc-protection of L-azetidine-2-carboxylic acid, achieving high yields (up to 99%) .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370335
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51077-14-6
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
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Preparation Methods

Synthetic Route Overview

This method, adapted from Heterocycles (2018), involves a 13-step sequence starting from L-aspartic acid (3). Key steps include selective esterification, Boc protection, and cyclization to form the azetidine ring:

  • Selective Esterification :
    L-Aspartic acid undergoes esterification with chlorotrimethylsilane (TMSCl) in methanol to yield methyl N-Boc-L-aspartate (4) in 99% yield .

  • Boc Protection :
    The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

  • Cyclization :
    Reduction of the carboxyl group with NaBH₄ and subsequent intramolecular amidation forms the azetidine ring.

Reaction Scheme:

L-Aspartic acidTMSCl, MeOHMethyl N-Boc-L-aspartate(Boc)₂Otert-Butyl N-Boc-L-homoserineNaBH₄1-Boc-L-azetidine-2-carboxylic acid\text{L-Aspartic acid} \xrightarrow{\text{TMSCl, MeOH}} \text{Methyl N-Boc-L-aspartate} \xrightarrow{\text{(Boc)₂O}} \text{tert-Butyl N-Boc-L-homoserine} \xrightarrow{\text{NaBH₄}} \text{1-Boc-L-azetidine-2-carboxylic acid}

Optimization and Yield

  • Overall Yield : 49% from L-aspartic acid.

  • Advantages :

    • Avoids column chromatography, enabling multigram-scale production.

    • High enantiomeric purity (ee > 98%).

  • Challenges :

    • Lengthy reaction sequence (13 steps).

    • Requires careful pH control during intermediate extractions.

Resolution of Racemic Azetidine-2-Carboxylic Acid Followed by Boc Protection

Racemate Synthesis and Chiral Resolution

As described in CN103467350A, racemic azetidine-2-carboxylic acid is synthesized via bromination of γ-butyrolactone, followed by benzylation and catalytic hydrogenation. The racemate is resolved using D-α-phenylethylamine:

  • Salt Formation :
    1-Benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol to form diastereomeric salts.

  • Crystallization :
    Cooling and filtration yield (S)-1-benzyl-azetidine-2-carboxylic acid with 37.8% yield and >98% ee .

  • Debenzylation :
    Palladium-catalyzed hydrogenation removes the benzyl group, yielding (S)-azetidine-2-carboxylic acid (81.9% yield ).

Boc Protection of Resolved Azetidine-2-Carboxylic Acid

The free amine is protected using Boc anhydride in a biphasic solvent system (dichloromethane/water) with sodium hydroxide:

(S)-Azetidine-2-carboxylic acid+(Boc)₂ONaOH1-Boc-L-azetidine-2-carboxylic acid\text{(S)-Azetidine-2-carboxylic acid} + \text{(Boc)₂O} \xrightarrow{\text{NaOH}} \text{this compound}

Key Data:

  • Yield : ~85% (estimated from analogous Cbz protection in).

  • Purity : >99% (HPLC).

Direct Boc Protection of Pre-Synthesized L-Azetidine-2-Carboxylic Acid

Standard Boc Protection Protocol

This method assumes prior access to enantiomerically pure L-azetidine-2-carboxylic acid (e.g., via microbial resolution or asymmetric synthesis). The amine is protected under mild conditions:

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF)/water (1:1).

    • Reagents: Boc anhydride (1.2 equiv), sodium hydroxide (1.5 equiv).

    • Temperature: 0°C to room temperature.

  • Workup :
    Acidification with HCl precipitates the product, which is recrystallized from ethanol.

Yield and Efficiency:

  • Yield : 90–95% (theoretical).

  • Scalability : Suitable for kilogram-scale production.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting MaterialL-Aspartic acidγ-ButyrolactoneL-Azetidine-2-carboxylic acid
Number of Steps1361
Overall Yield49%30%*90%
Enantiomeric Excess (ee)>98%>98%Dependent on input
ScalabilityMultigramIndustrialFlexible
Key AdvantageNo chromatographyLow-cost reagentsSimplicity

*Combined yield for resolution and debenzylation.

Industrial Applications and Recent Advances

Large-Scale Production

Method 1 is preferred for pharmaceutical applications due to its high purity and compliance with Good Manufacturing Practices (GMP). For example, nicotianamine derivatives synthesized via this route are used in plant biotechnology and drug development.

Fluorescence Labeling

The Boc-protected azetidine serves as a precursor for fluorescein isothiocyanate (FITC)-labeled compounds, enabling cellular tracking studies .

Chemical Reactions Analysis

Types of Reactions

1-Boc-L-azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted azetidines.

Scientific Research Applications

Peptide Synthesis

1-Boc-L-azetidine-2-carboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild acidic conditions, facilitating the assembly of complex peptides. This application is crucial in developing peptide-based therapeutics and vaccines, as it enables the incorporation of azetidine into peptide sequences, enhancing structural diversity .

Medicinal Chemistry

The compound has been investigated for its potential as a building block in drug development. Its unique azetidine ring structure contributes to the modulation of biological activity in various therapeutic areas:

  • Anti-infective Agents : Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including bacteria and viruses .
  • Cancer Research : The compound's role as a precursor for synthesizing inhibitors targeting specific pathways involved in cancer progression has been noted. For instance, its derivatives are being explored for their effects on apoptosis and cell cycle regulation .

Biochemical Research

In biochemical applications, this compound serves as a reagent for studying various biological processes:

  • Protein Interactions : It is used to investigate interactions between proteins and small molecules, aiding in the understanding of enzyme mechanisms and signaling pathways.
  • Targeted Drug Delivery Systems : The compound is also being explored for its potential use in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer treatments by directing cytotoxic agents to tumor cells .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing the synthesis of a specific peptide using this compound as a key building block demonstrated improved yields and purity when employing automated SPPS techniques. The incorporation of azetidine enhanced the peptide's stability and bioactivity compared to traditional amino acids.

Case Study 2: Antiviral Activity

Research conducted on derivatives of this compound revealed promising antiviral properties against HIV and HCV. The mechanism was attributed to the inhibition of viral proteases, suggesting potential therapeutic applications in antiviral drug development.

Mechanism of Action

The mechanism of action of 1-Boc-L-azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active azetidine-2-carboxylic acid upon metabolic activation. The molecular targets and pathways involved vary based on the specific biological context and the nature of the active compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

Azetidine-2-carboxylic Acid (CAS: 2517-04-6)
  • Structure : Lacks the Boc group; carboxylic acid at the 2-position.
  • Molecular Weight: 101.10 g/mol (C₄H₇NO₂).
  • Properties : Highly reactive due to the unprotected amine, limiting its direct use in multi-step syntheses. Soluble in water and polar organic solvents .
  • Applications: Precursor for amino acid analogs and natural product synthesis.
Azetidine-3-carboxylic Acid (CAS: 36476-78-5)
  • Structure : Carboxylic acid at the 3-position; positional isomer.
  • Molecular Weight: 101.10 g/mol (C₄H₇NO₂).
  • Properties : Altered ring geometry affects hydrogen-bonding capacity and solubility. Used in polymer chemistry and as a ligand .
(R)-1-Boc-azetidine-2-carboxylic Acid (CAS: 228857-58-7)
  • Structure : Enantiomer of the L-form.
  • Properties : Similar stability and reactivity but distinct stereochemical interactions in chiral environments .

Derivatives with Alternative Protective Groups

1-Fmoc-Azetidine-3-carboxylic Acid (CAS: 193693-64-0)
  • Structure : Fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc; carboxylic acid at 3-position.
  • Properties : Fmoc is base-labile (vs. acid-labile Boc), enabling orthogonal protection strategies in peptide synthesis .
Methyl 1-Boc-azetidine-2-carboxylate (CAS: 255882-72-5)
  • Structure : Methyl ester replaces carboxylic acid.
  • Properties : Enhanced lipophilicity; used in esterification reactions and prodrug design .

Functionalized Azetidine Derivatives

3-Cyano-1-Boc-azetidine-3-carboxylic Acid (CAS: 1158759-45-5)
  • Structure: Cyano (-CN) substituent at the 3-position.
  • Properties: Electron-withdrawing cyano group increases electrophilicity, useful in click chemistry and nitrile-based transformations .
1-Boc-2-oxo-azetidine-3-carboxylic Acid (CAS: 1370018-27-1)
  • Structure : Ketone at the 2-position.
  • Properties : The oxo group introduces conformational rigidity, influencing ring-opening reactions and β-turn mimicry in peptidomimetics .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Boc-L-azetidine-2-carboxylic acid 51077-14-6 C₉H₁₅NO₄ 201.22 Boc, carboxylic acid (2°)
Azetidine-2-carboxylic acid 2517-04-6 C₄H₇NO₂ 101.10 Carboxylic acid (2°)
Azetidine-3-carboxylic acid 36476-78-5 C₄H₇NO₂ 101.10 Carboxylic acid (3°)
1-Fmoc-Azetidine-3-carboxylic acid 193693-64-0 C₁₉H₁₇NO₄ 335.34 Fmoc, carboxylic acid (3°)

Research Findings and Trends

  • Solubility : Boc protection reduces water solubility compared to unprotected analogs (e.g., azetidine-2-carboxylic acid is water-soluble, while this compound prefers organic solvents like THF or DCM) .
  • Stereoselectivity : The L-configuration of this compound is preferred in enantioselective syntheses, as shown in asymmetric aldol reactions .
  • Safety : Boc-protected derivatives generally exhibit lower acute toxicity compared to unprotected amines (e.g., azetidine-3-carboxylic acid has hazard code H315/H319 for skin/eye irritation) .

Biological Activity

1-Boc-L-azetidine-2-carboxylic acid (CAS Number: 51077-14-6) is a compound that has garnered attention in various fields of biological research due to its intriguing properties and potential applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • Melting Point : 105-110 °C
  • Density : 1.2 g/cm³
  • Boiling Point : 321 °C at 760 mmHg
  • Optical Activity : [α]D -120.0±2.0° in methanol .

Antimalarial Activity

Recent studies have highlighted the potential antimalarial properties of azetidine derivatives, including this compound. A study demonstrated that certain azetidine-containing small molecules could inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with notable potency against drug-resistant strains. The compound BRD8468, a structural analog, exhibited an EC₅₀ value of 0.27 µM against PfD10 and >20 µM cytotoxicity against human cell lines, indicating a favorable therapeutic index .

Proline Metabolism

This compound has been studied for its effects on proline metabolism in Escherichia coli. In experiments with proline-requiring auxotrophs, it was observed that the compound inhibited growth in wild-type strains while stimulating growth in mutants at specific concentrations, suggesting a sparing effect on proline metabolism. This effect was quantified through radiolabeled incorporation studies, revealing that the compound could reduce proline catabolism significantly .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological pathways:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in proline metabolism and potentially other metabolic pathways.
  • Selective Toxicity : Its selective toxicity towards certain cell lines suggests that it may target specific cellular mechanisms or structures, which could be exploited for therapeutic purposes.

Case Study 1: Antimalarial Efficacy

In a comparative study of azetidine derivatives, researchers synthesized various compounds and evaluated their efficacy against Plasmodium falciparum. The findings indicated that modifications at the nitrogen atom of azetidines could enhance potency and selectivity against malaria parasites while maintaining low toxicity to human cells .

Case Study 2: Proline Sparing Effect

Research involving E. coli auxotrophs demonstrated that when L-azetidine-2-carboxylic acid was introduced into growth media containing proline, it exhibited a sparing effect. This was evidenced by decreased proline catabolism and increased incorporation into protein synthesis in mutant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antimalarial ActivityEC₅₀ = 0.27 µM against PfD10
Proline MetabolismInhibition in wild-type; stimulation in mutant
CytotoxicityCC₅₀ > 20 µM in human cells

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Boc-L-azetidine-2-carboxylic acid, and how does its carboxyl group influence reactivity?

  • Methodological Answer : The carboxyl group in this compound enables nucleophilic acyl substitution reactions, facilitating the formation of esters, amides, or other derivatives. A common synthesis route involves Boc-protection of the azetidine nitrogen followed by carboxylation. Solubility in polar solvents like DMF or DMSO (due to the carboxyl group) allows for efficient reaction conditions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers select solvents for experiments involving this compound?

  • Methodological Answer : The compound exhibits solubility in water and organic solvents (e.g., DCM, THF, DMF, DMSO) due to its polar carboxyl and azetidine groups. Solvent choice depends on the reaction type:

  • Polar aprotic solvents (DMF/DMSO) : Ideal for nucleophilic substitutions or coupling reactions.
  • Aqueous systems : Suitable for studies mimicking biological environments.
    Pre-solubility testing under controlled pH and temperature is advised to avoid precipitation .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the Boc group or carboxylate degradation. Use inert gas (N₂/Ar) purging during weighing to minimize moisture exposure. Safety protocols include wearing gloves, masks, and lab coats, with immediate rinsing of exposed skin/eyes using water .

Advanced Research Questions

Q. How can this compound be used to study protein misfolding via proline substitution?

  • Methodological Answer : As a non-proteinogenic analog of proline, this compound can be incorporated into peptide chains during synthesis, disrupting folding. Researchers should:

  • Optimize incorporation : Use low-temperature solid-phase peptide synthesis to minimize premature deprotection.
  • Validate incorporation : Employ LC-MS or MALDI-TOF to confirm substitution efficiency.
  • Assess misfolding : Compare circular dichroism (CD) spectra of substituted vs. native proteins .

Q. What strategies improve stereochemical control in asymmetric syntheses using this compound as a chiral building block?

  • Methodological Answer : To enhance enantioselectivity:

  • Chiral auxiliaries : Pair the compound with Evans’ oxazolidinones to direct stereochemistry.
  • Catalytic asymmetric conditions : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP).
  • Monitor stereochemistry : Analyze intermediates via chiral HPLC or X-ray crystallography .

Q. How can researchers design experiments to synthesize and characterize novel derivatives of this compound?

  • Methodological Answer :

  • Derivatization : React the carboxyl group with amines (for amides) or alcohols (for esters) using coupling agents like EDC/HOBt.
  • Characterization : Use ¹H/¹³C NMR to confirm functionalization and FT-IR to track carbonyl shifts.
  • Stability assays : Test derivatives under physiological conditions (pH 7.4, 37°C) to identify candidates for biological studies .

Q. What analytical techniques are most effective for resolving contradictions in purity assessments of this compound?

  • Methodological Answer : Discrepancies in purity data often arise from residual solvents or byproducts. Use:

  • HPLC-MS : Quantify impurities with reverse-phase C18 columns and gradient elution.
  • Elemental analysis : Verify stoichiometric ratios of C, H, N.
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition .

Q. How should researchers address contradictory data in studies involving this compound’s biological activity?

  • Methodological Answer :

  • Control experiments : Replicate studies with/without the Boc group to isolate its effects.
  • Batch variability : Compare multiple synthesis lots via NMR and HPLC.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of observed differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-L-azetidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-L-azetidine-2-carboxylic acid

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